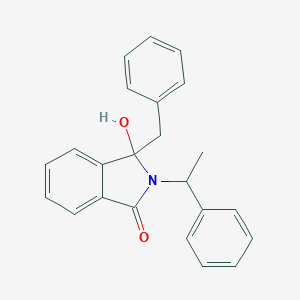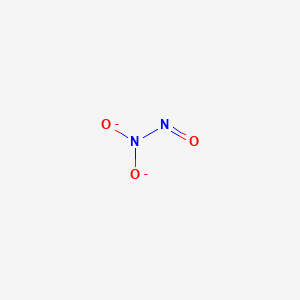![molecular formula C14H11F3N2O B231983 2-[3-(Trifluoromethyl)anilino]benzamide CAS No. 13481-61-3](/img/structure/B231983.png)
2-[3-(Trifluoromethyl)anilino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Trifluoromethyl)anilino]benzamide, also known as TFAB, is a chemical compound that has been extensively researched for its various applications in the field of science. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 277.27 g/mol. This chemical compound has been widely studied for its potential use in the development of new drugs, as well as its applications in biochemical and physiological research.
作用機序
The mechanism of action of 2-[3-(Trifluoromethyl)anilino]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and division. This compound has also been shown to inhibit the activity of the enzyme HDAC6, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response. In addition, this compound has been shown to have neuroprotective effects by inhibiting the activity of certain enzymes involved in neuronal damage.
実験室実験の利点と制限
The advantages of using 2-[3-(Trifluoromethyl)anilino]benzamide in lab experiments include its high purity and solubility in organic solvents. This compound is also relatively stable and has a long shelf life, making it a useful tool for long-term experiments. However, the use of this compound in lab experiments is limited by its potential toxicity and the need for careful handling and disposal of the compound.
将来の方向性
There are many potential future directions for research on 2-[3-(Trifluoromethyl)anilino]benzamide. One area of interest is the development of new drugs based on the structure of this compound. Researchers are also interested in further exploring the mechanisms of action of this compound and its potential applications in the treatment of various diseases. Additionally, there is interest in using this compound as a tool in the study of various cellular processes, including cell growth and division, gene expression, and neuronal damage.
合成法
2-[3-(Trifluoromethyl)anilino]benzamide can be synthesized using various methods, including the reaction of 2-aminobenzamide with trifluoroacetic anhydride and trifluoromethyl aniline. This method involves the use of organic solvents and requires careful control of reaction conditions to ensure high yields and purity of the final product.
科学的研究の応用
2-[3-(Trifluoromethyl)anilino]benzamide has been extensively studied for its applications in scientific research. It has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has also been used as a tool in biochemical and physiological research to study the mechanisms of action of various proteins and enzymes.
特性
| 13481-61-3 | |
分子式 |
C14H11F3N2O |
分子量 |
280.24 g/mol |
IUPAC名 |
2-[3-(trifluoromethyl)anilino]benzamide |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)9-4-3-5-10(8-9)19-12-7-2-1-6-11(12)13(18)20/h1-8,19H,(H2,18,20) |
InChIキー |
YOOQXVNSJQLHRB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)N)NC2=CC=CC(=C2)C(F)(F)F |
正規SMILES |
C1=CC=C(C(=C1)C(=O)N)NC2=CC=CC(=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,2,2-trifluoro-N-{2'-[(trifluoroacetyl)amino][1,1'-biphenyl]-2-yl}acetamide](/img/structure/B231903.png)

![1-[(2,5-Diethoxyphenyl)sulfonyl]piperidine](/img/structure/B231910.png)



![S-[2-oxo-2-(10H-phenothiazin-10-yl)ethyl] benzenecarbothioate](/img/structure/B231927.png)
![1-(1H-1,2,3-benzotriazol-1-yl)-3-([1,1'-biphenyl]-4-yloxy)-2-propanol](/img/structure/B231929.png)



![(2S,3S,4R,8S,9S)-2-Formyl-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-4-carboxylic acid](/img/structure/B231944.png)
